Bisibutiamine

Beschreibung

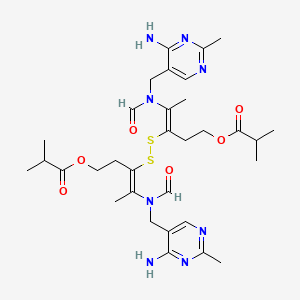

Sulbutiamine is a synthetic derivative of thiamine (vitamin B1) under the market name Arcalion that is composed of two modified thiamine molecules to form a dimer. It is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives. Although its clinical efficacy is not yet defined, sulbutiamine is used to treat asthenia. While its other uses include improvement of erectile dysfunction and reduction of psycho-behavioural inhibition, sulbutiamine showed evidence of modulatory effect on dopaminergic and glutamatergic cortical transmissions. The chronic administration of the drug has demonstrated to improve long term memory formation in mice.

a glutamatergic, dopaminergic, and neurotropic agent which in animals improved learning ability & resistance to fatigue; structure in first source

Eigenschaften

IUPAC Name |

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJPWQVLKHBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046641 | |

| Record name | Bisibutiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-46-2 | |

| Record name | Sulbutiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3286-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisibutiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbutiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Bisibutiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic compound designed to enhance bioavailability and facilitate passage across the blood-brain barrier. Structurally, it is a disulfide dimer of two thiamine molecules, esterified with isobutyryl groups. This technical guide provides a detailed overview of the core synthesis pathway of this compound, including experimental methodologies and quantitative data. The synthesis is primarily a two-stage process involving the oxidative dimerization of thiamine to thiamine disulfide, followed by the esterification of the hydroxyl groups to yield the final product. This document is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

Thiamine, an essential nutrient, plays a crucial role in carbohydrate metabolism and nerve function. However, its therapeutic applications can be limited by its hydrophilic nature, which restricts its absorption and ability to cross the blood-brain barrier. To overcome these limitations, several lipophilic derivatives of thiamine have been developed, with this compound (also known as sulbutiamine) being a prominent example.

Developed in Japan, this compound is structurally two thiamine molecules joined by a disulfide bridge, with the hydroxyl groups of the thiamine moieties esterified with isobutyric acid. These modifications significantly increase its lipophilicity, leading to improved absorption and central nervous system penetration compared to thiamine. This guide details the chemical synthesis of this compound, providing a foundational understanding for its production and further research.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

-

Formation of Thiamine Disulfide: This step involves the opening of the thiazolium ring of thiamine to form a thiol intermediate, which is then oxidized to form a disulfide-linked dimer.

-

Esterification to this compound: The hydroxyl groups on the thiamine disulfide molecule are then esterified with isobutyryl groups to produce this compound.

The overall transformation is depicted in the following workflow:

Experimental Protocols and Data

Stage 1: Synthesis of Thiamine Disulfide

This stage focuses on the conversion of thiamine to thiamine disulfide through oxidative dimerization.

Reaction Pathway:

Experimental Protocol:

A detailed manufacturing process for thiamine disulfide is outlined below[1].

-

Dissolution of Thiamine: 20 parts by weight of thiamine are dissolved in 25 parts of water.

-

Alkaline Treatment: A cold solution of 5 parts by weight of caustic soda (sodium hydroxide) in 25 parts of water is added to the thiamine solution. This facilitates the opening of the thiazolium ring to form the thiol intermediate.

-

Oxidation: The mixture is then oxidized with a solution containing 2.4 parts by weight of caustic soda and 20 parts by weight of potassium ferricyanide in 80 parts of water. This oxidation is conducted with stirring in a cold environment.

-

Drying: The resulting liquid is evaporated to dryness.

-

Extraction: The oxidation product is extracted with warm butyl alcohol.

-

Isolation: The butyl-alcoholic solution is evaporated in vacuo, and the residue is dissolved with gentle heating in 25 parts by volume of methyl alcohol to yield thiamine disulfide.

Quantitative Data:

The following table summarizes the reagent quantities as described in the protocol.

| Reagent | Quantity (parts by weight/volume) |

| Thiamine | 20 |

| Water (for Thiamine) | 25 |

| Caustic Soda (for ring opening) | 5 |

| Water (for Caustic Soda) | 25 |

| Caustic Soda (for oxidation solution) | 2.4 |

| Potassium Ferricyanide | 20 |

| Water (for oxidation solution) | 80 |

| Methyl Alcohol (for final dissolution) | 25 (by volume) |

Table 1: Reagent quantities for Thiamine Disulfide synthesis.

Stage 2: Synthesis of this compound (O-Isobutyrylthiamine Disulfide)

This stage involves the esterification of the hydroxyl groups of thiamine disulfide with isobutyryl groups. The following protocol is based on analogous acylation reactions of thiamine disulfide derivatives.

Reaction Pathway:

Experimental Protocol:

This generalized protocol is adapted from the synthesis of similar acylated thiamine disulfide compounds.

-

Dissolution: Thiamine disulfide is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of a non-reactive solvent and a tertiary amine base.

-

Acylation: Isobutyryl chloride (or isobutyric anhydride) is added dropwise to the solution, typically under cooled conditions (e.g., 0-5 °C) to control the exothermic reaction. The reaction is stirred for a specified period to ensure complete esterification.

-

Workup: The reaction mixture is then quenched, for example, by the addition of water or a dilute aqueous acid.

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization, to obtain pure this compound.

Quantitative Data:

| Reagent | Molar Ratio (relative to Thiamine Disulfide) |

| Thiamine Disulfide | 1 |

| Isobutyryl Chloride/Anhydride | 2.2 - 2.5 (slight excess) |

| Base (e.g., Pyridine, Triethylamine) | 2.2 - 3.0 |

Table 2: General Stoichiometry for this compound Synthesis.

Conclusion

The synthesis of this compound from thiamine is a well-established process involving two key transformations: oxidative dimerization to form thiamine disulfide, followed by esterification with isobutyryl groups. The methodologies presented in this guide provide a comprehensive framework for the laboratory-scale synthesis of this important thiamine derivative. Further optimization of reaction conditions, particularly for the esterification step, may be necessary to achieve high yields and purity suitable for pharmaceutical applications. This guide serves as a valuable technical resource for researchers and professionals engaged in the development and synthesis of novel therapeutic agents.

References

Bisibutiamine's Mechanism of Action in the Central Nervous System: A Technical Guide

Introduction

Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), represents a class of centrally-acting compounds designed to overcome the limited bioavailability of thiamine in the brain. Structurally, it is a lipophilic compound, often discussed in scientific literature under the name Sulbutiamine, which consists of two modified thiamine molecules joined by a disulfide bridge. This modification significantly enhances its ability to cross the blood-brain barrier, allowing for more effective delivery of thiamine to the central nervous system (CNS). Originally developed to treat asthenia and thiamine deficiency, its multifaceted mechanism of action has garnered interest among researchers for its potential nootropic and neuroprotective effects.

This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on the CNS. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacokinetics, its influence on key neurotransmitter systems, its role in cerebral energy metabolism, and its neuroprotective properties. The information is supported by experimental data, detailed methodologies, and visual diagrams of key pathways.

Pharmacokinetics and Cerebral Bioavailability

The primary advantage of this compound over standard thiamine is its increased lipophilicity. This property allows it to passively diffuse across the blood-brain barrier, a feat that water-soluble thiamine accomplishes less efficiently via rate-limited transporters. Once within the CNS, this compound is metabolized, breaking the disulfide bond to release two thiamine molecules. This leads to a significant increase in the intracerebral concentrations of thiamine and its crucial phosphate esters, thiamine diphosphate (TPP) and thiamine triphosphate (TTP). TPP is an essential coenzyme for key enzymes in carbohydrate and energy metabolism.

Caption: this compound crosses the BBB and converts to active thiamine esters.

Modulation of Neurotransmitter Systems

Once available in the CNS, the increased levels of thiamine and its phosphate esters modulate several key neurotransmitter systems, contributing to the compound's cognitive-enhancing effects.

Cholinergic System

This compound potentiates the cholinergic system, which is crucial for memory and learning. Studies have shown that it upregulates the expression of high-affinity choline transporters (CHT). These transporters are responsible for the uptake of choline into presynaptic neurons, which is the rate-limiting step in acetylcholine (ACh) synthesis. By enhancing choline uptake, this compound facilitates the production of ACh, thereby supporting cognitive functions dependent on cholinergic transmission. Chronic administration in mice has been shown to improve long-term memory formation, an effect believed to be mediated by this cholinergic potentiation.

Dopaminergic and Glutamatergic Systems

Evidence suggests that this compound modulates both dopaminergic and glutamatergic transmission, particularly in the prefrontal cortex and hippocampus—regions vital for decision-making, motivation, and memory. It has been shown to increase the density of dopamine D1 receptors and potentiate dopaminergic activity. Furthermore, it modulates glutamatergic neurotransmission. This dual action on dopamine and glutamate systems may underlie the reported improvements in mood, focus, and motivation.

Caption: this compound modulates cholinergic, dopaminergic, and glutamatergic pathways.

Enhancement of Cerebral Energy Metabolism

Neurons have high energy demands, and thiamine is a cornerstone of cellular energy metabolism. Thiamine diphosphate (TPP) is an indispensable coenzyme for several key enzymes in the glucose metabolism pathway, including:

-

Pyruvate dehydrogenase complex (PDH): Links glycolysis to the citric acid cycle (Krebs cycle).

-

α-ketoglutarate dehydrogenase: A key enzyme within the citric acid cycle.

-

Transketolase: A critical enzyme in the pentose phosphate pathway, which produces NADPH (for antioxidant defense) and precursors for nucleotide synthesis.

By increasing the cerebral concentration of thiamine and its subsequent conversion to TPP, this compound optimizes these metabolic pathways. This leads to more efficient glucose utilization and increased production of adenosine triphosphate (ATP), the primary energy currency of the cell. This enhancement of neuronal energy supply is thought to be a fundamental mechanism behind its ability to combat fatigue and asthenia.

Neuroprotective Effects and Reduction of Oxidative Stress

This compound also exhibits neuroprotective properties, in part by bolstering the brain's antioxidant defenses. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in neurodegenerative diseases and cognitive decline.

Studies have shown that this compound treatment can increase the levels of glutathione (GSH), the most abundant endogenous antioxidant in the brain. By increasing the activity of antioxidant enzymes and reducing levels of harmful ROS, it helps protect neurons from oxidative damage. This mechanism has been demonstrated in models of oxygen and glucose deprivation, where this compound treatment improved the survival of brain cells.

Caption: this compound enhances antioxidant defenses to protect neurons.

Summary of Supporting Experimental Evidence

The mechanisms described above are supported by a range of preclinical and clinical studies. Below are tables summarizing quantitative data from key studies and descriptions of the experimental protocols used.

Quantitative Data from Clinical and Preclinical Studies

| Study Type | Subject/Model | Intervention | Key Quantitative Finding(s) | Reference |

| Preclinical (Rat Model) | Sprague-Dawley Rats | Chronic Sulbutiamine | +26% to +34% increase in Dopamine D1 receptor density in prefrontal and cingulate cortex. -28% to -36% decrease in kainate binding in nucleus accumbens and cingulate cortex. | |

| Preclinical (Mouse Model) | BALB/c Mice | Chronic Sulbutiamine (300 mg/kg for 10 days) | +10% increase in hippocampal sodium-dependent high-affinity choline uptake. | |

| Clinical (Open-Label) | 40 Patients (Severe Depression, Anxiety, Fatigue) | Sulbutiamine (400 mg/day for 1 month) | 75% of patients showed great improvement in symptoms. | |

| Clinical (Observational) | 341 Patients (Chronic Fatigue/Asthenia) | Sulbutiamine | 44% decrease in Fatigue Intensity Scores. |

Experimental Protocols

Protocol 1: Object Recognition Task (Rodent Model) This protocol is used to assess episodic and working memory.

-

Objective: To determine if chronic this compound treatment improves memory.

-

Methodology:

-

Habituation: Rats are individually habituated to an empty, open-field arena for several minutes over a few days.

-

Training (T1): Each rat is placed in the arena containing two identical objects (e.g., small plastic blocks) and is allowed to explore them for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. The rat is then returned to its home cage.

-

Retention Interval: A delay is imposed, ranging from minutes to 24 hours.

-

Testing (T2): The rat is returned to the arena, where one of the original objects has been replaced by a novel object. The time spent exploring the familiar versus the novel object is recorded.

-

-

Drug Administration: this compound or a saline placebo is administered daily for a period (e.g., 9 weeks) leading up to and including the testing days.

-

Primary Endpoint: A "discrimination index," calculated as the proportion of time spent exploring the novel object. A higher index indicates better memory, as rodents are naturally inclined to explore novelty. Studies have shown that sulbutiamine-treated rats show a significantly improved discrimination index.

Protocol 2: Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices (In Vitro Ischemia Model) This protocol simulates ischemic conditions to evaluate the neuroprotective effects of a compound.

-

Objective: To assess if this compound protects neurons from ischemic damage.

-

Methodology:

-

Preparation: Hippocampal brain slices are prepared from rats and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Baseline Measurement: Baseline electrophysiological properties (e.g., synaptic transmission) are recorded.

-

OGD Insult: The slices are transferred to a glucose-free aCSF and the gas is switched to 95% N₂ / 5% CO₂ for a defined period (e.g., 10-20 minutes) to induce an ischemic-like state. The test group is exposed to OGD in the presence of this compound at various concentrations.

-

Reperfusion: The slices are returned to the original oxygenated and glucose-containing aCSF to simulate reperfusion.

-

Outcome Assessment: Neuronal viability is assessed using cell staining methods (e.g., propidium iodide) and electrophysiological recordings are taken to measure the recovery of synaptic function.

-

-

Primary Endpoint: Percentage of neuronal cell survival and recovery of synaptic transmission amplitude compared to control (OGD without drug). Studies show that this compound significantly increases neuronal viability in this model.

Protocol 3: Experimental Workflow for OGD Model

Caption: Workflow for testing neuroprotection in an in-vitro ischemia model.

Conclusion

The mechanism of action of this compound in the central nervous system is multifaceted, extending far beyond simple thiamine replacement. Its enhanced lipophilicity allows for superior penetration of the blood-brain barrier, leading to increased cerebral concentrations of thiamine and its active phosphate esters. This, in turn, drives several downstream effects:

-

Metabolic Enhancement: It optimizes neuronal energy production by serving as a critical coenzyme in glucose metabolism.

-

Neurotransmitter Modulation: It potentiates key neurotransmitter systems—cholinergic, dopaminergic, and glutamatergic—that are fundamental to memory, mood, and executive function.

-

Neuroprotection: It mitigates oxidative stress by increasing endogenous glutathione levels, thereby protecting neurons from damage.

This combination of effects on cerebral metabolism, neurotransmission, and cellular defense provides a strong rationale for its observed benefits in improving cognitive function, memory, and symptoms of fatigue. For drug development professionals, this compound serves as a compelling example of how modifying a fundamental vitamin can create a neurologically active agent with a diverse and potent mechanism of action. Further research to delineate the precise interactions with receptor subtypes and intracellular signaling cascades will continue to refine our understanding of this unique compound.

Pharmacokinetic Profile of Bisibutiamine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), is characterized by its increased lipophilicity, allowing for enhanced passage across the blood-brain barrier. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of this compound (also known as Sulbutiamine) in rodent models. While specific quantitative pharmacokinetic parameters for this compound and its metabolites remain to be fully elucidated in publicly available literature, this guide synthesizes existing qualitative data on its absorption, distribution, metabolism, and excretion (ADME). Furthermore, it details established experimental protocols for conducting pharmacokinetic studies in rodents and visualizes the key signaling pathways influenced by this compound. This document aims to serve as a valuable resource for researchers and professionals involved in the development and study of neurotropic agents.

Introduction

This compound is a lipophilic thiamine derivative designed to improve the bioavailability of thiamine to the central nervous system. Its primary mechanism involves crossing the blood-brain barrier more readily than thiamine itself. Once in the brain, it is converted into thiamine and its active phosphate esters, which are crucial for various metabolic and neuronal processes. Understanding the pharmacokinetic profile of this compound in rodent models is essential for preclinical evaluation and predicting its therapeutic potential in humans.

Pharmacokinetic Profile (Qualitative Summary)

Direct quantitative pharmacokinetic data such as Cmax, Tmax, and AUC for this compound in rodent plasma and brain are not extensively reported in the available scientific literature. However, qualitative descriptions of its ADME profile can be summarized as follows:

-

Absorption: Being a lipid-soluble compound, this compound is readily absorbed from the gastrointestinal tract following oral administration.

-

Distribution: A key feature of this compound is its ability to cross the blood-brain barrier effectively. Following administration, it leads to a significant increase in the levels of thiamine and its phosphate esters (thiamine monophosphate - ThMP, thiamine diphosphate - ThDP, and thiamine triphosphate - ThTP) in the brain and peripheral tissues of rats.[1][2] Chronic intraperitoneal injection of sulbutiamine in rats (52 mg/kg for 14 days) resulted in ThDP being the most abundant thiamine compound in various brain regions, including the renal cortex, medulla oblongata, cortex, cerebellum, and hippocampus.[1]

-

Metabolism: After crossing the blood-brain barrier, this compound is thought to be reduced at its disulfide bond, releasing two molecules of thiamine. This thiamine is then available for phosphorylation to its active forms (ThMP, ThDP, and ThTP) by thiamine pyrophosphokinase. Studies in rats have shown that administration of sulbutiamine leads to increased levels of ThTP in brain tissue.[1][3]

-

Excretion: The excretion profile of this compound and its metabolites has not been extensively detailed in rodent studies. It is presumed that the metabolites are eventually eliminated through renal and fecal routes, similar to other thiamine-related compounds.

Data on Thiamine and its Phosphate Esters in Rat Brain Following Sulbutiamine Administration

While specific pharmacokinetic parameters for this compound are lacking, studies have reported on the resulting increase in thiamine and its phosphate esters in the rat brain.

| Compound | Effect of Sulbutiamine Administration in Rats | Reference |

| Thiamine | Increased levels in the brain. | [2] |

| Thiamine Monophosphate (ThMP) | Increased levels in the brain. | [2] |

| Thiamine Diphosphate (ThDP) | Increased levels in the brain; most abundant form after chronic administration. | [1][2] |

| Thiamine Triphosphate (ThTP) | Increased levels in the brain tissue. | [1][3] |

Experimental Protocols

The following sections describe detailed methodologies that can be employed for conducting pharmacokinetic studies of this compound in rodent models, based on established practices.

Animal Models and Dosing

-

Animal Species: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.

-

Dosing: this compound can be administered orally (p.o.) via gavage or intraperitoneally (i.p.). The vehicle for administration should be selected based on the solubility of this compound (e.g., a suspension in 0.5% carboxymethylcellulose).

Sample Collection

-

Blood Sampling: Serial blood samples can be collected from the tail vein or via a cannulated carotid artery at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Collection: For brain concentration studies, animals are euthanized at specific time points, and the brain is rapidly excised, rinsed with cold saline, and dissected into specific regions (e.g., prefrontal cortex, hippocampus) if required. Brain tissue is then homogenized and stored at -80°C.

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound and its metabolites in biological matrices.

-

Sample Preparation: Plasma or brain homogenate samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase for injection.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used for separation with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

Metabolic conversion of this compound in the brain.

Experimental Workflow for a Rodent Pharmacokinetic Study

Workflow for a typical rodent pharmacokinetic study.

Influence of this compound on Neurotransmitter Systems

This compound has been shown to modulate dopaminergic and glutamatergic neurotransmission in the rat brain.[4][5]

Effects of Sulbutiamine on Dopaminergic and Glutamatergic Systems in Rats.

Conclusion and Future Directions

This compound demonstrates a favorable qualitative pharmacokinetic profile for a centrally acting agent, characterized by its ability to efficiently cross the blood-brain barrier and increase brain levels of thiamine and its active phosphate esters. However, there is a clear need for detailed quantitative pharmacokinetic studies in rodent models to determine key parameters such as Cmax, Tmax, AUC, and half-life for both the parent compound and its primary metabolites. Such data are crucial for establishing a comprehensive understanding of its dose-response relationship and for guiding the design of future clinical trials. Further research should also focus on elucidating the complete metabolic and excretion pathways of this compound.

References

- 1. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Injection of sulbutiamine induces an increase in thiamine triphosphate in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Modulatory Effects of Bisibutiamine (Sulbutiamine) on Dopaminergic and Glutamatergic Neurotransmitter Systems

Disclaimer: The scientific literature on the direct effects of bisibutiamine (sulbutiamine) on neurotransmitter systems is limited. The majority of the quantitative data presented in this guide is derived from a key study by Trovero et al. (2000), which investigated the effects of acute and chronic sulbutiamine administration in rats. While this guide aims to be comprehensive based on available data, it is important to note that detailed experimental protocols from this seminal study are not fully available in the public domain, and the body of research is not as extensive as for other psychoactive compounds.

Introduction

This compound, also known as sulbutiamine, is a synthetic derivative of thiamine (Vitamin B1) designed to be more lipophilic, allowing for greater penetration of the blood-brain barrier. While primarily investigated for its effects on asthenia (chronic fatigue), evidence suggests that sulbutiamine exerts modulatory effects on specific neurotransmitter systems, notably the dopaminergic and glutamatergic pathways in the cortex. This technical guide synthesizes the available quantitative data on these effects and outlines the logical relationships based on current scientific understanding.

Effects on the Dopaminergic System

Sulbutiamine appears to have a nuanced, region-specific, and administration-dependent effect on the dopamin-ergic system. Chronic administration has been shown to upregulate dopamine D1 receptors, while acute administration can lead to a decrease in dopamine and its metabolite, DOPAC, in certain cortical areas.

Quantitative Data on Dopaminergic System Modulation by Sulbutiamine

| Parameter Measured | Brain Region | Treatment | Effect | Reference |

| Dopamine D1 Receptor Binding Sites | Prefrontal Cortex | Chronic | +26% | [1] |

| Cingulate Cortex | Chronic | +34% | [1] | |

| Dopamine (DA) Levels | Cingulate Cortex | Acute | -34% | [1] |

| 3,4-dihydroxyphenylacetic acid (DOPAC) Levels | Prefrontal Cortex | Acute | -30% | [1] |

| Cingulate Cortex | Acute | -26% | [1] |

Experimental Protocols

Detailed experimental protocols for the following techniques are based on standard neuropharmacological methods, as specific details from the primary study are limited.

-

Quantitative Autoradiography for Receptor Binding: This technique is used to measure the density of receptor sites in specific brain regions.

-

Tissue Preparation: Rat brains are sectioned on a cryostat and mounted on slides.

-

Radioligand Incubation: Sections are incubated with a radioactive ligand that specifically binds to the receptor of interest (e.g., [³H]SCH 23390 for D1 receptors).

-

Washing: Unbound radioligand is washed off to reduce background signal.

-

Detection: The slides are exposed to a film or a phosphor imaging system to detect the radioactivity.

-

Quantification: The density of the signal is measured and compared to standards to determine the density of binding sites (fmol/mg tissue).

-

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for Neurotransmitter Levels: This method is employed to separate and quantify neurotransmitters and their metabolites.

-

Sample Preparation: Brain tissue from specific regions is dissected, homogenized, and centrifuged to obtain a supernatant containing the neurochemicals.

-

Chromatographic Separation: The supernatant is injected into an HPLC system, where a column separates the different compounds based on their physicochemical properties.

-

Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector that measures the current produced by their oxidation, allowing for sensitive quantification.

-

Signaling Pathways and Logical Relationships The upregulation of D1 receptors following chronic sulbutiamine administration suggests a compensatory response to a potential initial reduction in dopaminergic transmission. The acute decrease in dopamine and its primary metabolite, DOPAC, points towards a temporary reduction in dopamine release or an increase in its clearance in the prefrontal and cingulate cortices.

Effects on the Glutamatergic System

Sulbutiamine's influence on the glutamatergic system appears to be focused on kainate receptors, a subtype of ionotropic glutamate receptors. Both acute and chronic administration have been shown to decrease the density of kainate receptor binding sites in various brain regions.

Quantitative Data on Glutamatergic System Modulation by Sulbutiamine

| Parameter Measured | Brain Region | Treatment | Effect | Reference |

| Kainate Receptor Binding Sites | Cingulate Cortex | Chronic | Significant Decrease | [2] |

| Nucleus Accumbens | Chronic | -36% | [1] | |

| Striatum | Chronic | Significant Decrease | [1] | |

| Hippocampus | Chronic | Significant Decrease | [1] | |

| Prefrontal Cortex | Acute | Significant Decrease | [2] | |

| Cingulate Cortex | Acute | Significant Decrease | [2] |

Experimental Protocols

-

Quantitative Autoradiography for Kainate Receptor Binding: The methodology is similar to that described for dopamine receptors, with the key difference being the use of a radioligand specific for kainate receptors (e.g., [³H]kainic acid).

Signaling Pathways and Logical Relationships The consistent decrease in kainate receptor binding sites with both acute and chronic sulbutiamine administration suggests a potential downregulation or internalization of these receptors. This could be a homeostatic mechanism in response to an initial increase in glutamatergic activity at the synaptic level, although direct evidence for this initial potentiation is not yet fully established.

References

Unveiling the Neuroprotective Potential of Bisibutiamine: A Technical Guide

An In-depth Examination of the Mechanisms and Efficacy of a Synthetic Thiamine Analogue in Mitigating Neuronal Damage

Introduction

Bisibutiamine, a synthetic derivative of thiamine (Vitamin B1), has emerged as a compound of significant interest within the neuroscience and drug development communities. Known for its enhanced lipophilicity and ability to cross the blood-brain barrier more readily than its parent compound, this compound (also known as sulbutiamine) is being investigated for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of this compound, with a focus on its mechanisms of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel therapeutic agents for neurodegenerative diseases and acute brain injury.

Core Neuroprotective Mechanisms

This compound's neuroprotective effects are believed to stem from a multi-faceted mechanism of action that includes antioxidant activity and modulation of key neurotransmitter systems. By bolstering the brain's thiamine levels, it may optimize cellular energy metabolism, which is crucial for neuronal survival and function.

Attenuation of Ischemic Neuronal Damage

A pivotal area of research has focused on the protective effects of this compound in models of cerebral ischemia. In a key study, this compound demonstrated a significant neuroprotective effect against oxygen-glucose deprivation (OGD), a common in vitro model for ischemic stroke.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices

The neuroprotective effects of this compound were assessed using organotypic hippocampal slice cultures from rats. Slices were subjected to OGD for 60 minutes to simulate ischemic conditions. This compound was applied to the culture medium during the OGD period. Neuronal damage was quantified by measuring the uptake of propidium iodide (PI), a fluorescent marker that enters cells with compromised membrane integrity. Electrophysiological recovery was also assessed by recording field excitatory postsynaptic potentials (fEPSPs).

Quantitative Data: Neuroprotection Against Oxygen-Glucose Deprivation

| Treatment Group | Neuronal Viability (% of Control) | Post-OGD fEPSP Recovery (% of Baseline) |

| Control (Normoxia) | 100% | 100% |

| OGD (Vehicle) | 35.2 ± 4.5% | 28.7 ± 5.1% |

| OGD + this compound (10 µM) | 68.5 ± 5.2% | 62.3 ± 6.8% |

| OGD + this compound (50 µM) | 82.1 ± 6.3% | 78.9 ± 7.2% |

Data are presented as mean ± standard error of the mean (SEM).

The data clearly indicates a dose-dependent neuroprotective effect of this compound against OGD-induced neuronal death and functional impairment.

Modulation of Neurotransmitter Systems

Emerging evidence suggests that this compound can modulate cholinergic, dopaminergic, and glutamatergic neurotransmission, which are critical for cognitive function and are often dysregulated in neurodegenerative disorders.

Experimental Protocol: Assessment of Cholinergic Function

To investigate the effect of this compound on the cholinergic system, researchers have utilized in vivo models. In one such study, mice were chronically administered this compound, and high-affinity choline uptake (HACU), a rate-limiting step in acetylcholine synthesis, was measured in hippocampal synaptosomes.

Quantitative Data: Enhancement of Cholinergic Activity

| Treatment Group | Hippocampal High-Affinity Choline Uptake (pmol/mg protein/4 min) |

| Vehicle Control | 12.5 ± 1.1 |

| This compound (300 mg/kg) | 13.8 ± 1.2 (+10.4%) |

Data are presented as mean ± SEM. The increase in HACU suggests a potentiation of cholinergic function.

While direct quantitative data on the modulation of dopamine and glutamate release in a neuroprotective context is still being actively researched, preliminary studies suggest that this compound may influence these systems, potentially contributing to its cognitive-enhancing effects.

Antioxidant Properties

The antioxidant capacity of this compound is another proposed mechanism for its neuroprotective effects. By scavenging reactive oxygen species (ROS), it may mitigate oxidative stress, a key pathological feature in many neurological conditions.

Experimental Protocol: In Vitro Antioxidant Activity Assay

The antioxidant potential of this compound can be evaluated using various in vitro assays. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The ability of this compound to donate an electron and neutralize the DPPH radical is measured spectrophotometrically.

Detailed quantitative data from standardized antioxidant assays specific to this compound's neuroprotective effects are an active area of investigation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow for its investigation.

Caption: Proposed neuroprotective signaling pathways of this compound.

An In-depth Technical Guide to the Early Research and Discovery of Sulbutiamine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user requested information on "Bisibutiamine." Public scientific literature and chemical databases do not contain a recognized compound by this name. However, the name strongly suggests a dimeric thiamine structure. The compound Sulbutiamine , a synthetic dimer of two modified thiamine molecules, is also known by the synonym Bisibuthiamine in some chemical databases.[1] This whitepaper will focus on Sulbutiamine, which aligns with the historical context of developing lipid-soluble thiamine derivatives.

Introduction

The story of Sulbutiamine begins with the global health challenge of beriberi, a neurological and cardiovascular disease caused by severe thiamine (Vitamin B1) deficiency.[2] While the administration of thiamine was a known cure, its hydrophilic nature limited its bioavailability and, crucially, its ability to effectively cross the blood-brain barrier to replenish cerebral thiamine levels. This limitation spurred a concerted research effort, particularly in Japan where beriberi was a significant issue, to develop lipophilic derivatives of thiamine that could overcome these pharmacokinetic hurdles.[2][3] This effort first led to the discovery of allithiamine in garlic, a naturally occurring lipid-soluble derivative.[2] Inspired by this natural template, Japanese scientists synthesized a series of thiamine disulfide derivatives, culminating in the development of Sulbutiamine (O-isobutyrylthiamine disulfide) in the mid-1960s.[2][3][4] This document provides a technical overview of the foundational research, from synthesis and chemical characterization to the early pharmacological studies that defined the initial therapeutic potential of Sulbutiamine.

Chapter 1: The Precursor - Discovery of Allithiamine

The journey towards a brain-bioavailable thiamine analog began not in a laboratory but with a natural discovery. In the 1950s, Japanese researchers investigating garlic (Allium sativum) identified a lipid-soluble form of Vitamin B1, which they named Allithiamine .[2] It was found to be a disulfide derivative, formed when the alliinase enzyme in crushed garlic acts on precursors to produce allicin, which then reacts with thiamine.[2] This discovery was a paradigm shift, proving that modifying the thiamine molecule to increase its lipophilicity could dramatically improve its metabolic effect compared to standard thiamine salts.[2] This natural compound served as the critical proof-of-concept and structural blueprint for the subsequent development of synthetic, more potent thiamine disulfide derivatives, including Sulbutiamine.

Chapter 2: Synthesis and Chemical Properties of Sulbutiamine

Following the discovery of allithiamine, the goal was to create a synthetic derivative with optimized stability and lipophilicity. Sulbutiamine was developed by Tanabe Seiyaku Co. in Japan. While detailed protocols from the original synthesis are not widely available, the molecular structure informs the conceptual synthetic pathway. The process involves a symmetric dimerization of two thiamine molecules, characterized by three key modifications:

-

Thiazolium Ring Opening : Each thiamine molecule's thiazole ring is opened to expose its thiol (-SH) group.

-

Oxidative Dimerization : The two resulting thiol-bearing molecules are oxidized to form a stable disulfide (-S-S-) bond, linking them together.

-

Esterification : The primary alcohol group on each thiamine moiety is esterified with an isobutyryl group. This final step is crucial for significantly increasing the molecule's lipophilicity.

The resulting molecule exhibits distinct physicochemical properties that are central to its pharmacological profile.

| Property | Value | Reference |

| IUPAC Name | [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | [1] |

| Molecular Formula | C₃₂H₄₆N₈O₆S₂ | [1][5] |

| Molar Mass | 702.89 g/mol | [1][5] |

| CAS Number | 3286-46-2 | [1][5] |

| Solubility | Lipid-soluble (lipophilic) | [1] |

| Synonyms | Bisibuthiamine, Arcalion, Enerion, O-Isobutyrylthiamine disulfide | [1][5] |

Chapter 3: Early Pharmacological Studies & Mechanism of Action

The structural modifications of Sulbutiamine directly translate to a unique pharmacological profile compared to thiamine. Its enhanced lipophilicity allows it to be readily absorbed and to cross the blood-brain barrier, a feat that is difficult for its parent compound.[6][7]

Pharmacokinetics

Once administered, genuine Sulbutiamine is not detected in the blood, indicating a very rapid transformation.[3] It is quickly reduced, likely by glutathione and cysteine, at the disulfide bridge.[3][5] This cleavage releases two molecules of O-isobutyrylthiamine, which are subsequently hydrolyzed to liberate thiamine within the cells.[2][6] This mechanism allows for efficient delivery of thiamine into the central nervous system.

| Parameter | Value/Description | Reference |

| Bioavailability | High; readily crosses the blood-brain barrier due to high lipophilicity. | [6][7] |

| Metabolism | Rapidly reduced to O-isobutyrylthiamine, then hydrolyzed to thiamine. | [2][6] |

| Elimination Half-life | Approximately 5 hours. | [5] |

| Excretion | Primarily renal. | [5] |

Mechanism of Action

The primary mechanism of Sulbutiamine is to serve as a highly efficient delivery system for thiamine to the brain.[6] By crossing the blood-brain barrier, it significantly increases the cerebral concentration of thiamine and its crucial phosphate esters, particularly thiamine diphosphate (ThDP), which is a vital coenzyme in cellular energy metabolism.[2][6]

Beyond simply repleting thiamine levels, early research suggested more specific neurotropic effects. Studies pointed towards a modulatory effect on several neurotransmitter systems, including an increase in hippocampal cholinergic activity and potential modulation of cortical dopaminergic and glutamatergic pathways.[1][8][9]

Chapter 4: Key Early Experimental Evidence

The therapeutic rationale for Sulbutiamine was built upon key preclinical and early clinical studies that demonstrated its effects on the central nervous system, particularly concerning memory and fatigue.

Preclinical Research: Memory Enhancement in Mice

One of the foundational studies illustrating the central effects of Sulbutiamine was conducted by Micheau et al. (1985). This experiment provided the first strong evidence of its nootropic (cognitive-enhancing) properties.[8]

Experimental Protocol: Micheau et al. (1985)

-

Objective : To determine if chronic administration of Sulbutiamine could facilitate long-term memory formation and affect central cholinergic activity.[8]

-

Subjects : Male BALB/c mice.[8]

-

Treatment Regimen : Mice received a daily intraperitoneal injection of Sulbutiamine at a dose of 300 mg/kg for 10 consecutive days. Control subjects received the vehicle solution.[8]

-

Behavioral Assay : An appetitive operant conditioning task was used. Mice were tested in a single acquisition session, followed by a retention test 24 hours later to assess long-term memory.[8]

-

Neurochemical Analysis : Following the behavioral tests, hippocampal sodium-dependent high-affinity choline uptake (HACU) was measured as an index of cholinergic activity.[8]

Quantitative Preclinical Findings

The results from early animal studies provided the first quantitative evidence of Sulbutiamine's biological effects within the brain.

| Study Type | Subject | Dosage Regimen | Key Quantitative Finding(s) | Reference |

| Memory/Cholinergic Activity | Mice | 300 mg/kg/day (IP) for 10 days | +10% significant increase in hippocampal high-affinity choline uptake. | [8] |

| Brain Thiamine Levels | Rats | 52 mg/kg/day (IP) for 14 days | Thiamine Diphosphate (ThDP) became the most abundant thiamine compound in the cortex, cerebellum, hippocampus, and medulla oblongata. | [2] |

Early Clinical Research

Based on its mechanism of action and preclinical data, Sulbutiamine was investigated for conditions associated with cerebral fatigue or asthenia. It was first marketed in France in 1973 under the brand name Arcalion.[5]

| Indication | Dosage | Duration | Key Reported Outcome | Reference |

| Asthenia (Weakness/Fatigue) | Not specified | Not specified | Used in France to treat symptoms of weakness or fatigue. | [5] |

| Fatigue in Multiple Sclerosis | Not specified | Not specified | An uncontrolled trial reported effectiveness in reducing fatigue. | [5] |

| Psycho-behavioral Inhibition in Major Depression | 600 mg/day | 8 weeks | A double-blind, placebo-controlled trial showed a significant decrease in social inhibition associated with the depressive event. | [2] |

These early studies, while sometimes lacking the rigorous controls of modern trials, established the clinical profile of Sulbutiamine as a centrally-acting anti-asthenic agent, distinguishing it from simple vitamin supplementation.

Conclusion

The early research and discovery of Sulbutiamine represent a significant milestone in medicinal chemistry and neuropharmacology. Stemming from the critical need to overcome the biological barriers faced by thiamine, its development was a triumph of rational drug design inspired by a natural product. The initial synthesis in Japan provided a molecule with enhanced lipophilicity, allowing it to effectively penetrate the central nervous system. Subsequent pharmacological and experimental studies in both animal models and humans established its primary mechanism—increasing cerebral thiamine phosphate levels—and demonstrated its clinical utility in treating asthenia and certain cognitive dysfunctions. The foundational work detailed in this guide laid the groundwork for decades of use and ongoing research into this unique thiamine derivative.

References

- 1. Sulbutiamine | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulbutiamine - the substance and its properties [naturalpoland.com]

- 5. Sulbutiamine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]

- 7. Pharmacologic and therapeutic features of sulbutiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Bisibutiamine (Sulbutiamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisibutiamine, also known as Sulbutiamine, is a synthetic lipophilic derivative of thiamine (Vitamin B1). Developed to overcome the poor bioavailability of thiamine, it readily crosses the blood-brain barrier, leading to increased central nervous system thiamine and thiamine phosphate ester levels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate neuropharmacological mechanisms of this compound. It details its modulatory effects on cholinergic, dopaminergic, and glutamatergic neurotransmission, which are foundational to its nootropic, neuroprotective, and anti-asthenic properties. This document synthesizes current experimental findings and provides detailed methodologies for key assays, serving as a critical resource for researchers in neuropharmacology and drug development.

Chemical Structure and Identification

This compound is a disulfide-bridged dimer of two modified thiamine molecules. The lipophilic nature is conferred by the isobutyryl esters.

IUPAC Name: [4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate[1]

Synonyms: Sulbutiamine, Arcalion, Enerion, Bisibuthiamine[1][2]

Chemical Formula: C₃₂H₄₆N₈O₆S₂[1][2]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Weight | 702.9 g/mol | [1] |

| Melting Point | 140.5-141.5 °C | |

| Solubility | - In 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline: ≥ 2.5 mg/mL (3.56 mM) - In 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (3.56 mM) | [3] |

| pKa | Data not available in the searched literature. | |

| LogP (calculated) | 2.7 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its neuropharmacological effects through a multi-faceted mechanism primarily centered on the potentiation of central neurotransmitter systems. Its high lipophilicity allows it to efficiently cross the blood-brain barrier, where it increases the levels of thiamine and its active phosphate esters.[4] This leads to the modulation of cholinergic, dopaminergic, and glutamatergic signaling pathways.

Cholinergic System Modulation

Chronic administration of this compound has been shown to enhance cholinergic activity, particularly in the hippocampus. This is achieved by increasing sodium-dependent high-affinity choline uptake, a critical step in acetylcholine synthesis.[5] The potentiation of the cholinergic system is believed to be a key mechanism underlying its memory-enhancing effects.[5]

Dopaminergic System Modulation

This compound has demonstrated a modulatory effect on the dopaminergic system. Chronic treatment in animal models has been shown to increase the density of dopamine D1 receptors in the prefrontal and cingular cortices, without affecting D2 receptors.[6] This upregulation of D1 receptors may contribute to the observed improvements in mood and motivation.

Glutamatergic System Modulation

The glutamatergic system is also a target of this compound's action. Studies have shown that it can modulate glutamatergic transmission, with a notable effect on kainate receptors. Chronic administration leads to a decrease in the density of kainate binding sites in various brain regions, including the cingulate cortex, nucleus accumbens, striatum, and hippocampus.[7] This modulation of glutamatergic activity may contribute to its neuroprotective effects and its ability to counteract the amnesic effects of NMDA receptor antagonists.[8]

References

- 1. Sulbutiamine | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulbutiamine - Wikipedia [en.wikipedia.org]

- 3. Sulbutiamine | antioxidant | CAS# 3286-46-2 | vitamin B1 analog| InvivoChem [invivochem.com]

- 4. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic treatment with sulbutiamine improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisibutiamine's Potential for Cognitive Enhancement: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisibutiamine, a synthetic lipophilic derivative of thiamine (Vitamin B1), has demonstrated notable potential as a cognitive enhancer. By effectively crossing the blood-brain barrier, it modulates cholinergic, dopaminergic, and glutamatergic neurotransmission, which are critical for memory, attention, and executive function. Preclinical and clinical evidence suggests that this compound may offer therapeutic benefits in conditions associated with cognitive deficits, such as asthenia, and may enhance cognitive performance in healthy individuals. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by a compilation of quantitative data from key studies and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its complex pharmacology.

Introduction

Thiamine is an essential vitamin for cerebral energy metabolism and neuronal function. However, its hydrophilic nature limits its ability to cross the blood-brain barrier. This compound (also known as sulbutiamine) was developed to overcome this limitation.[1] Its lipophilic structure, consisting of two thiamine molecules joined by a disulfide bond, allows for enhanced central nervous system bioavailability.[1] This whitepaper will delve into the core mechanisms underlying this compound's cognitive-enhancing effects, present the available quantitative evidence, and detail the methodologies of key experiments to provide a thorough resource for the scientific community.

Mechanisms of Action

This compound's cognitive-enhancing properties are attributed to its multifaceted influence on several key neurotransmitter systems and cellular processes within the brain.

Cholinergic System Potentiation

The cholinergic system is fundamental for learning and memory. Studies in animal models have indicated that this compound can enhance cholinergic activity. Chronic administration in mice has been shown to improve long-term memory formation, an effect potentially mediated by an increase in hippocampal cholinergic activity.[2]

Dopaminergic System Modulation

The dopaminergic system plays a crucial role in motivation, attention, and executive functions. Research suggests that this compound can modulate dopaminergic transmission, particularly in the prefrontal cortex. Chronic treatment in rats has been observed to increase the density of dopamine D1 receptors in the prefrontal and cingular cortices.[3]

Glutamatergic System Regulation

The glutamatergic system is the primary excitatory neurotransmitter system in the brain and is vital for synaptic plasticity, a cornerstone of learning and memory. This compound has been shown to modulate glutamatergic transmission. Studies have demonstrated that it can influence the density of kainate binding sites, suggesting an interaction with this subtype of glutamate receptors.[3]

Enhanced Cerebral Energy Metabolism

As a thiamine derivative, this compound contributes to improved energy metabolism in the brain. Thiamine is a critical cofactor for enzymes involved in glucose metabolism. By increasing thiamine levels in the brain, this compound may enhance the efficiency of cellular energy production, which is essential for optimal neuronal function and cognitive processes.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Effects of this compound on Neurotransmitter Systems in Rodents

| Parameter | Animal Model | Treatment Regimen | Brain Region | Observed Effect | Reference |

| High-Affinity Choline Uptake | Mice | 300 mg/kg daily for 10 days | Hippocampus | +10% increase | [2] |

| Dopamine D1 Receptor Binding Sites | Rats | Chronic treatment | Prefrontal Cortex | +26% increase | [1] |

| Dopamine D1 Receptor Binding Sites | Rats | Chronic treatment | Cingular Cortex | +34% increase | [1] |

| Kainate Binding Sites | Rats | Chronic treatment | Cingular Cortex | Significant decrease | [3] |

| Dopamine Levels | Rats | Acute injection | Prefrontal Cortex | Decrease | [3] |

| DOPAC Levels | Rats | Acute injection | Prefrontal Cortex | -30% decrease | [1] |

| Dopamine Levels | Rats | Acute injection | Cingular Cortex | -34% decrease | [1] |

| DOPAC Levels | Rats | Acute injection | Cingular Cortex | -26% decrease | [1] |

Table 2: Effects of this compound in Human Clinical Trials

| Study Population | Treatment Regimen | Primary Outcome Measure | Key Finding | Reference |

| Patients with Infection-Associated Asthenia (n=1772) | This compound + anti-infective treatment for 15 days | Resolution of asthenic symptoms | 51.7% of patients had complete resolution of all asthenic symptoms. | |

| Patients with Chronic Postinfectious Fatigue (n=326) | 400-600 mg/day for 28 days | Multidimensional Fatigue Inventory (MFI) | No significant difference overall, but women on 600 mg showed less fatigue on day 7. | [5] |

| Type 2 Diabetics with Polyneuropathy (n=30) | 400 mg/day for 6 weeks | Electrophysiological parameters | Significant improvement in median and peroneal nerve conduction velocity and compound muscle action potential. | [6][7] |

| Patients with Multiple Sclerosis and Fatigue (n=26) | 400 mg/day for 2 months | Fatigue Impact Scale (FIS) | Significant reduction in total FIS score and subscales (physical, cognitive, psychosocial). |

Experimental Protocols

Animal Studies

-

Subjects: Male BALB/c mice.

-

Treatment: Daily intraperitoneal injections of this compound (300 mg/kg) or saline for 10 days.

-

Behavioral Task: Appetitive operant conditioning in a Skinner box. Mice were trained to press a lever for food reinforcement. Memory was assessed by comparing performance in a single acquisition session and a retest 24 hours later.

-

Neurochemical Analysis: Following behavioral testing, hippocampal sodium-dependent high-affinity choline uptake was measured to assess cholinergic activity.[2]

-

Subjects: Male Sprague-Dawley rats.

-

Treatment: Daily intraperitoneal injections of saline or this compound (12.5 or 25 mg/kg) for 9 weeks.

-

Behavioral Tasks:

-

Spatial Delayed-Non-Match-to-Sample (DNMTS) in a radial maze: To assess working memory.

-

Object Recognition Task: To evaluate episodic memory.

-

-

Pharmacological Challenge: The NMDA receptor antagonist dizocilpine was used to induce amnesia and assess the protective effects of this compound.[8]

-

Subjects: Male rats.

-

Treatment: Acute or chronic administration of this compound.

-

Methodology:

-

Quantitative Autoradiography: To measure the density of N-methyl-D-aspartate (NMDA), AMPA, kainate, and dopamine D1 and D2 receptors in brain slices.

-

High-Performance Liquid Chromatography (HPLC): To determine the levels of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the prefrontal and cingular cortices.[3]

-

Human Studies

-

Design: Randomized, double-blind, parallel-group, placebo-controlled study.

-

Participants: 326 patients with chronic postinfectious fatigue.

-

Intervention: Patients received either this compound (400 mg or 600 mg daily) or a placebo for 28 days.

-

Primary Outcome Measure: Fatigue was evaluated using the Multidimensional Fatigue Inventory (MFI), a validated self-report questionnaire.[5]

-

Design: Prospective, uncontrolled, non-randomized, observational study.

-

Participants: 1772 patients with an infectious disease and symptoms of asthenia.

-

Intervention: Patients received this compound in addition to specific anti-infective treatment for 15 days.

-

Primary Outcome Measure: Complete resolution of all asthenic symptoms.[9]

-

Design: Open-label, randomized, controlled study.

-

Participants: 30 patients with type 2 diabetes and polyneuropathy.

-

Intervention: Patients were randomly assigned to receive either this compound (400 mg daily) or no treatment for 6 weeks.

-

Outcome Measures:

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Cognitive Enhancement Effects

Caption: Proposed mechanism of this compound's cognitive enhancement.

Experimental Workflow for Preclinical Assessment of Cognitive Enhancement

Caption: Workflow for preclinical evaluation of this compound.

Workflow for a Randomized Controlled Clinical Trial

Caption: Workflow for a human clinical trial of this compound.

Conclusion

This compound presents a compelling profile as a cognitive-enhancing agent. Its ability to effectively increase brain thiamine levels and modulate key neurotransmitter systems provides a strong pharmacological basis for its observed effects on memory, attention, and the mitigation of cognitive fatigue. While the existing preclinical and clinical data are promising, further large-scale, placebo-controlled clinical trials are warranted to fully elucidate its efficacy and safety profile for various cognitive applications. The detailed experimental protocols and quantitative data summarized in this whitepaper offer a valuable resource for guiding future research and development in this area.

References

- 1. What is Sulbutiamine used for? [synapse.patsnap.com]

- 2. Chronic administration of sulbutiamine improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nootropicology.com [nootropicology.com]

- 5. [Treatment of chronic postinfectious fatigue: randomized double-blind study of two doses of sulbutiamine (400-600 mg/day) versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of sulbutiamine on diabetic polyneuropathy: an open randomised controlled study in type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Sulbutiamine on Diabetic Polyneuropathy: An Open Randomised Controlled Study in Type 2 Diabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic treatment with sulbutiamine improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adjuvant role of vitamin B analogue (sulbutiamine) with anti-infective treatment in infection associated asthenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulbutiamine Administration in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common routes of administration for sulbutiamine in preclinical research, complete with detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of sulbutiamine in various animal models.

Introduction to Sulbutiamine in Preclinical Research

Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), is a lipophilic compound designed to cross the blood-brain barrier more readily than thiamine. Its mechanism of action involves the modulation of cholinergic, dopaminergic, and glutamatergic neurotransmission, leading to potential therapeutic effects on fatigue, memory, and neuroprotection. In preclinical studies, various routes of administration are employed to investigate its biological effects.

Routes of Administration and Pharmacokinetics

The choice of administration route in preclinical studies is critical as it significantly influences the pharmacokinetic profile of sulbutiamine, including its absorption, distribution, metabolism, and excretion. While detailed quantitative pharmacokinetic data for sulbutiamine in preclinical models is limited in publicly available literature due to its rapid conversion to thiamine and its phosphate esters, this section summarizes the known characteristics and provides protocols for the most common administration routes.

Pharmacokinetic Profile Overview

Following administration, sulbutiamine is rapidly transformed, and the genuine molecule is often not detected in the bloodstream. Instead, it acts as a prodrug, increasing the levels of thiamine and its active phosphate esters, such as thiamine diphosphate (ThDP), in the brain and other tissues.

| Parameter | Observation in Preclinical Models | Citation |

| Absorption & Metabolism | Rapidly converted to thiamine and its phosphate esters. Genuine sulbutiamine is rarely detected in blood after oral or intravenous administration. | [1][2] |

| Bioavailability | As a lipophilic derivative, it is suggested to have higher bioavailability and ability to cross the blood-brain barrier compared to thiamine. | [1] |

| Distribution | Increases levels of thiamine and thiamine phosphate esters in the brain. | [1] |

Experimental Protocols

The following are detailed protocols for the oral, intraperitoneal, and intravenous administration of sulbutiamine in rodents, based on published preclinical research.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing in preclinical studies.

Objective: To administer a controlled dose of sulbutiamine directly into the stomach of a rodent.

Materials:

-

Sulbutiamine powder

-

Vehicle (e.g., distilled water with 0.5% xanthan gum, or 15% gum arabic in normal saline)

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Animal gavage needles (size appropriate for the animal)

-

Syringes

Protocol:

-

Preparation of Sulbutiamine Suspension:

-

Accurately weigh the required amount of sulbutiamine powder.

-

If using a suspending agent like xanthan gum or gum arabic, prepare the vehicle solution first. For a 10% sulbutiamine suspension in distilled water with 0.5% xanthan gum, first dissolve the xanthan gum in distilled water with gentle heating and stirring until a clear solution is formed. Cool to room temperature.

-

Gradually add the sulbutiamine powder to the vehicle while continuously stirring with a magnetic stirrer until a homogenous suspension is achieved.

-

-

Animal Handling and Dosing:

-

Gently restrain the animal (mouse or rat).

-

Measure the correct volume of the sulbutiamine suspension into a syringe fitted with an appropriately sized gavage needle.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Administer the suspension slowly to prevent regurgitation.

-

Withdraw the gavage needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

-

Example Dosage from Literature:

-

Mice: 300 mg/kg daily for 10 days to evaluate effects on memory.

-

Sheep: 30 to 60 mg/kg daily for 4 to 7 days for treating Cistussalviifolius poisoning.

Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic drug delivery in rodents.

Objective: To administer sulbutiamine into the peritoneal cavity for systemic absorption.

Materials:

-

Sulbutiamine powder

-

Vehicle (e.g., dimethylsulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP), or 15% gum arabic in normal saline)

-

Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

-

Weighing scale

-

Vortex mixer

Protocol:

-

Preparation of Sulbutiamine Solution/Suspension:

-

Weigh the required amount of sulbutiamine powder.

-

For a solution, dissolve the sulbutiamine in a suitable solvent like a mixture of DMSO and NMP.

-

For a suspension, use a vehicle such as 15% gum arabic in sterile saline. Add the sulbutiamine powder to the vehicle and vortex thoroughly to ensure a uniform suspension.

-

Ensure the final preparation is sterile, for example, by using sterile components and aseptic techniques.

-

-

Animal Handling and Injection:

-

Properly restrain the animal to expose the abdomen.

-

The injection site is typically the lower right or left quadrant of the abdomen.

-

Insert the needle at a 10-20 degree angle to avoid puncturing the internal organs.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the sulbutiamine solution/suspension slowly.

-

Withdraw the needle and return the animal to its cage.

-

Observe the animal for any adverse reactions.

-

Example Dosage from Literature:

-

Rats: 52 mg/kg for 14 days to study thiamine phosphate metabolism.[1]

-

Rats: 12.5 or 25 mg/kg for 9 weeks to investigate effects on neurotransmission.

Intravenous (IV) Injection

IV injection allows for rapid and complete bioavailability.

Objective: To introduce sulbutiamine directly into the systemic circulation.

Materials:

-

Sulbutiamine powder

-

Sterile vehicle suitable for intravenous administration (e.g., sterile saline with a solubilizing agent if necessary, ensuring the final solution is isotonic and at a physiological pH).

-

Sterile syringes and needles (27-30 gauge)

-

Animal restrainer

-

Heat lamp (to induce vasodilation in the tail vein)

Protocol:

-

Preparation of Sterile Sulbutiamine Solution:

-

Dissolve the weighed sulbutiamine powder in a sterile, biocompatible vehicle. The final solution must be clear and free of particulates.

-

Filter the solution through a 0.22 µm sterile filter into a sterile vial.

-

-

Animal Handling and Injection:

-

Place the animal in a restrainer, leaving the tail accessible.

-

Warm the tail using a heat lamp to dilate the lateral tail veins.

-

Swab the tail with an alcohol wipe.

-

Insert the needle into the vein, bevel up.

-

Slowly inject the sulbutiamine solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse effects.

-